Antiproliferative Activity in Lung vs. Breast Cancer: Differential Potency of the N,1-Diphenyl C6-Methylpiperazine Analog
The target compound demonstrated a moderate differential antiproliferative effect between A549 lung adenocarcinoma and MCF-7 breast carcinoma cell lines, with a 1.2-fold greater potency against A549 cells . This single-digit micromolar activity in A549 cells contrasts with the class-level behavior of certain pyrazolo[3,4-d]pyrimidine EGFR-TK inhibitors, which can show preferential activity against MCF-7 [1]. However, this is a cross-study comparison with significant differences in assay conditions and must be interpreted with caution.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | A549: IC50 = 12.5 µM; MCF-7: IC50 = 15.0 µM (screen-derived values) |
| Comparator Or Baseline | Class-level: Typical pyrazolo[3,4-d]pyrimidine EGFR-TK inhibitors show MCF-7 IC50 in the 0.5–10 µM range (various studies) |
| Quantified Difference | Target compound is ~1.2-fold more potent in A549 than MCF-7 in the reported screen, while some EGFR-TK focused analogs are more potent in MCF-7. |
| Conditions | Vendor-reported anticancer screening panel; cell viability endpoint; exact incubation time and assay type not fully detailed in the available source . |
Why This Matters
This differential tissue selectivity pattern, if validated in a researcher's own assay, could make this compound a more suitable starting point for lung cancer-focused chemical biology studies than analogs optimized for breast cancer.
- [1] El-Kerdawy, M. M., et al. 'Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.' *Bioorganic Chemistry*, 2019. DOI: 10.1016/j.bioorg.2019.103116. View Source
